Potassium Isovalerate
Overview
Description
Potassium Isovalerate is a chemical compound with the molecular formula C5H9KO2. It is the potassium salt of isovaleric acid, a branched-chain alkyl carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
- Absorption : Potassium Isovalerate is typically administered orally or intravenously. An older study suggests that liquid forms are absorbed a few hours after administration .
- Impact on Bioavailability : Rapid intravenous administration can lead to hyperkalemia, especially in impaired excretory conditions .
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium Isovalerate can be synthesized through the neutralization of isovaleric acid with potassium hydroxide. The reaction typically involves dissolving isovaleric acid in water and then adding potassium hydroxide slowly while stirring. The reaction is exothermic and should be carried out under controlled conditions to avoid overheating. The resulting solution is then evaporated to obtain this compound in solid form.
Industrial Production Methods
In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH. The product is then purified through crystallization or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Potassium Isovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isovaleric acid and other oxidation products.
Reduction: It can be reduced to form isovaleric alcohol.
Substitution: It can participate in substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other salts or acids can lead to the formation of different isovalerate salts.
Major Products Formed
Oxidation: Isovaleric acid.
Reduction: Isovaleric alcohol.
Substitution: Various isovalerate salts depending on the reacting cation.
Scientific Research Applications
Potassium Isovalerate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a buffer in pharmaceutical formulations.
Industry: It is used in the production of flavors and fragrances, as well as in the manufacture of certain polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Sodium Isovalerate: Similar in structure but contains sodium instead of potassium.
Calcium Isovalerate: Contains calcium and has different solubility and reactivity properties.
Magnesium Isovalerate: Contains magnesium and is used in different industrial applications.
Uniqueness
Potassium Isovalerate is unique due to its specific ionic properties and reactivity. It is more soluble in water compared to its calcium and magnesium counterparts, making it more suitable for certain applications. Its potassium ion also plays a crucial role in various biological processes, distinguishing it from other isovalerate salts.
Properties
IUPAC Name |
potassium;3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.K/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYMWYSVRFZPCL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9KO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207636 | |
Record name | Potassium isovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
589-46-8 | |
Record name | Potassium isovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium isovalerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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